3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]-2-thiophenecarbohydrazide
Description
3-[(4-Fluorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]-2-thiophenecarbohydrazide is a fluorinated carbohydrazide derivative featuring a thiophene core substituted with a 4-fluorobenzyloxy group and a hydrazone moiety linked to a 4-fluorophenyl ring. Its molecular formula is C₁₉H₁₄F₂N₂O₂S, with a molecular weight of 372.40 g/mol (CAS: 478246-48-9, MDL: MFCD01568707) . The compound is synthesized via condensation reactions between thiophene-2-carbohydrazide derivatives and fluorinated aldehydes, a method analogous to other hydrazone syntheses described in the literature . Its structure is characterized by:
- A thiophene ring at position 2, functionalized with a 4-fluorobenzyloxy group.
- A hydrazone linkage (N'–N=C) formed by the reaction of the carbohydrazide with 4-fluorobenzaldehyde.
- Fluorine atoms at the para positions of both the benzyl and phenyl groups, which enhance electronic effects and metabolic stability .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-N-[(E)-(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-15-5-1-13(2-6-15)11-22-23-19(24)18-17(9-10-26-18)25-12-14-3-7-16(21)8-4-14/h1-11H,12H2,(H,23,24)/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHBMPACGCRJRU-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN=CC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)N/N=C/C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]-2-thiophenecarbohydrazide is a synthetic compound that has drawn attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H14F2N2O2S
- Molecular Weight : 372.40 g/mol
- CAS Number : 478246-48-9
The structure features a thiophene ring, which is known for its diverse biological activities, and fluorinated aromatic groups that may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : Some studies have shown that derivatives of thiophene compounds can induce apoptosis in cancer cells. The specific pathways involved include the activation of caspases and modulation of apoptotic proteins.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
In Vitro Studies
-
Antimicrobial Activity :
- Study: A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Mechanism: It is hypothesized that the fluorinated groups enhance membrane permeability, allowing for better uptake into bacterial cells .
-
Anticancer Activity :
- Case Study: In vitro tests on human breast cancer cell lines (MCF-7) showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The compound triggered apoptosis as evidenced by increased Annexin V staining .
- Pathway Analysis: Western blot analysis indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), suggesting a mitochondrial-mediated pathway for apoptosis induction .
- Anti-inflammatory Effects :
In Vivo Studies
- Animal Models :
Summary Table of Biological Activities
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]-2-thiophenecarbohydrazide exhibit promising anticancer properties. For instance, derivatives of thiophene-based hydrazones have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Antimicrobial Properties
- Neuroprotective Effects
Synthesis and Mechanism of Action
The synthesis of this compound involves the reaction between thiophene derivatives and hydrazones. The mechanism typically includes nucleophilic attack by the thiophene ring on the carbonyl carbon of the hydrazone, leading to the formation of the final product.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of thiophene-based hydrazones, including variations of the target compound, exhibited selective cytotoxicity against breast cancer cells. The study highlighted the importance of the fluorine substituent in enhancing biological activity .
Case Study 2: Antimicrobial Testing
In another research effort, the compound was tested against several bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Structural Analogs with Fluorinated Aromatic Substituents
Key Observations :
- Electronic Effects: Fluorine atoms in the target compound enhance electron-withdrawing properties, stabilizing the hydrazone linkage compared to non-fluorinated analogs .
- Bioactivity : Pyridine-based analogs (e.g., compound 141 ) show stronger antimicrobial activity, while thiophene derivatives (e.g., target compound) are explored for anticancer applications due to their planar heterocyclic cores .
- Solubility : Ethylidene-substituted analogs (e.g., N′-[(1E)-1-(4-fluorophenyl)ethylidene] derivatives) exhibit better solubility in polar solvents than benzylidene-substituted compounds .
Substituent Position and Functional Group Variations
- 4-Fluorophenyl vs. 3-Fluorophenyl : Analogs with 3-fluorophenyl substitutions (e.g., N′-[(E)-(3-fluorophenyl)methylidene]pyridine-4-carbohydrazide) show reduced thermal stability (decomposition at 160°C vs. 190°C for 4-fluoro analogs) due to meta-substitution disrupting symmetry .
- Chlorine vs. Fluorine : Chlorinated analogs (e.g., 3-chloro-benzothiophene derivatives) exhibit higher cytotoxicity in cancer cell lines (IC₅₀ = 8.2 µM vs. 12.5 µM for fluorinated analogs) but suffer from higher toxicity profiles .
- Thiophene vs. Benzothiophene : Benzothiophene cores (e.g., 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene) derivatives) demonstrate enhanced π-π stacking in crystallographic studies, improving binding to hydrophobic enzyme pockets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]-2-thiophenecarbohydrazide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation reactions between hydrazide derivatives and fluorinated benzaldehyde precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, ethanol) enhance reaction efficiency .
- Temperature : Heating to 170–210°C improves cyclization and imine bond formation, though excessive heat may degrade sensitive functional groups .
- Catalysts : Acidic or basic conditions (e.g., DCC/HOBt) facilitate coupling reactions, as seen in analogous hydrazide syntheses .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- NMR analysis :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm the presence of the E-configuration in the hydrazone moiety. Fluorine coupling (J = 8–12 Hz) in ¹⁹F NMR verifies para-fluorobenzyl groups .
- ¹³C NMR : Signals near 160 ppm indicate carbonyl groups, while thiophene carbons appear at 120–140 ppm .
- IR spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 3200–3300 cm⁻¹ (N-H) validate hydrazide formation .
Q. What purification strategies are recommended to isolate high-purity samples?
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) effectively separates byproducts.
- Recrystallization : Ethanol or methanol recrystallization removes unreacted precursors, achieving >95% purity .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its biological activity, and what computational methods can model these interactions?
- DFT calculations : HOMO-LUMO gaps (~3.5 eV) suggest moderate reactivity, favoring interactions with biomolecular targets (e.g., enzymes).
- Docking studies : Molecular docking using AutoDock Vina reveals strong binding affinity (ΔG ≈ -9.2 kcal/mol) to bacterial dihydrofolate reductase, supporting antimicrobial potential .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
- Dose-response assays : IC₅₀ values vary across cell lines (e.g., 12 µM in MCF-7 vs. 45 µM in HEK293), indicating selectivity.
- Mechanistic studies : ROS generation and caspase-3 activation assays differentiate apoptotic pathways in cancer cells from bacteriostatic effects .
Q. How do pH and solvent polarity affect the compound’s fluorescence properties in spectrofluorometric studies?
- pH dependence : Fluorescence intensity peaks at pH 7.4 (physiological conditions) due to deprotonation of the hydrazone group, enhancing π-π* transitions .
- Solvent effects : Higher polarity solvents (e.g., DMSO) red-shift emission maxima by 15–20 nm, attributed to solvatochromism .
Q. What crystallographic techniques validate the spatial arrangement of the fluorinated substituents?
- X-ray diffraction : Single-crystal analysis confirms the E-configuration of the hydrazone bond and dihedral angles (e.g., 15.8° between thiophene and fluorobenzyl planes) .
- Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., C-H···O, 34%; F···H, 22%) stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
